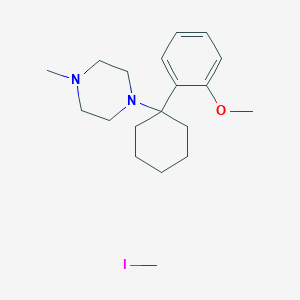
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethylpiperazine with 1-(2-methoxyphenyl)cyclohexyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like 1,4-dimethylpiperazine or 1-(2-methoxyphenyl)piperazine.
Cyclohexyl derivatives: Compounds like cyclohexylamine or 1-(2-methoxyphenyl)cyclohexanol.
Uniqueness
Piperazinium, 1,1-dimethyl-4-(1-(2-methoxyphenyl)cyclohexyl)-, iodide is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other similar compounds. Its combination of a piperazine ring with a methoxyphenyl-substituted cyclohexyl group may result in unique interactions with biological targets.
Properties
CAS No. |
21602-40-4 |
|---|---|
Molecular Formula |
C19H31IN2O |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
iodomethane;1-[1-(2-methoxyphenyl)cyclohexyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H28N2O.CH3I/c1-19-12-14-20(15-13-19)18(10-6-3-7-11-18)16-8-4-5-9-17(16)21-2;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3 |
InChI Key |
XYDFTTNODHLJPP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCCC2)C3=CC=CC=C3OC.CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















